2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Fused Imidazoles and Heterocyclic Compounds Synthesis
Fused imidazoles, including imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, are synthesized through various chemical reactions involving aminoimidazoles and isothiocyanates or isocyanates, leading to compounds with potential biological activity. The synthesis techniques for these compounds open avenues for creating novel molecules with designed pharmacological profiles (Molina, Lorenzo, & Aller, 1989).
Potential Antimicrobial and Antiviral Applications
Compounds within this chemical class have been explored for their antimicrobial properties. For example, novel heterocycles have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Padalkar et al., 2014). Additionally, certain benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives have been synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses, suggesting potential antiviral applications (Golankiewicz et al., 1995).
Antihistaminic and Analgesic Potential
Further research into benzimidazole derivatives, which share structural motifs with the compound of interest, has identified potential antihistaminic activities. These findings support the exploration of similar compounds for use in treating allergic diseases due to their low toxicity profiles (Gadhave, Vichare, & Joshi, 2012).
Drug-DNA Interaction Studies
Surface Plasmon Resonance (SPR) has been utilized to study the interactions between drugs and DNA, providing insights into the molecular mechanisms of drug action. Such studies are crucial for understanding how similar compounds could be designed to interact with biological targets for therapeutic purposes (Bischoff et al., 1998).
特性
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3/c1-14-2-4-15(5-3-14)12-23-18(28)13-27-20(30)19(29)26-11-10-25(21(26)24-27)17-8-6-16(22)7-9-17/h2-9H,10-13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYXBGITOXHMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。